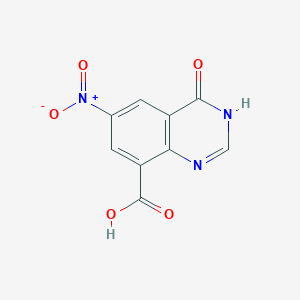
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropyrazin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate typically involves the esterification of [4-(3-chloropyrazin-2-yl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: [4-(3-chloropyrazin-2-yl)phenyl]acetic acid.
Reduction: [4-(3-chloropyrazin-2-yl)phenyl]methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [4-(3-bromopyrazin-2-yl)phenyl]acetate: Similar structure with a bromine atom instead of chlorine.
Methyl [4-(3-fluoropyrazin-2-yl)phenyl]acetate: Similar structure with a fluorine atom instead of chlorine.
Methyl [4-(3-iodopyrazin-2-yl)phenyl]acetate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-chloropyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11(17)8-9-2-4-10(5-3-9)12-13(14)16-7-6-15-12/h2-7H,8H2,1H3 |
Clave InChI |
IIMKGDYRCXYMQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)C2=NC=CN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Indole,3-[2-[4-(2-methylphenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8468077.png)





![8-Bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8468113.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8468114.png)

![N-[4-(methylthio)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B8468144.png)


![tert-butyl N-[(4RS)-4-hydroxymethyl-4,5-dihydro-2-thiazolyl]carbamate](/img/structure/B8468173.png)
